2-methoxy-N,N,5-trimethylaniline
Description
2-Methoxy-N,N,5-trimethylaniline (CAS: Not explicitly provided; structurally analogous to CAS 56140-35-3 in ) is a substituted aniline derivative with a methoxy group at position 2, an N,N-dimethylamino group at position 1, and a methyl group at position 5. Its molecular formula is C₁₀H₁₅NO (molecular weight: ~165.23 g/mol). This compound is characterized by electron-donating substituents, making the aromatic ring highly activated toward electrophilic substitution. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, dyes, or agrochemicals .
Properties
IUPAC Name |
2-methoxy-N,N,5-trimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-10(12-4)9(7-8)11(2)3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJXIVMGQIARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-N,N,5-trimethylaniline can be synthesized through several methods. One common method involves the methylation of 2-methoxyaniline (o-anisidine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N,5-trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methoxy-N,N,5-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N,N,5-trimethylaniline involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| 2-Methoxy-N,N,5-trimethylaniline | C₁₀H₁₅NO | 165.23 | 2-OCH₃, N,N-(CH₃)₂, 5-CH₃ | High electrophilic substitution |
| 2-Bromo-N,N,5-trimethylaniline | C₉H₁₂BrN | 214.11 | 2-Br, N,N-(CH₃)₂, 5-CH₃ | Nucleophilic substitution |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | 2-OCH₃, 5-NO₂ | Low electrophilic substitution |
| 5-Methoxy-N,N,2-trimethylaniline | C₁₀H₁₅NO | 165.23 | 5-OCH₃, N,N-(CH₃)₂, 2-CH₃ | Moderate resonance stabilization |
Electronic Effects
- Target Compound : Electron-donating groups (OCH₃, NMe₂, CH₃) activate the ring, favoring electrophilic substitution at positions 4 and 6.
- Nitro Derivatives : Electron-withdrawing nitro groups deactivate the ring, directing electrophiles to meta positions and reducing reaction rates .
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